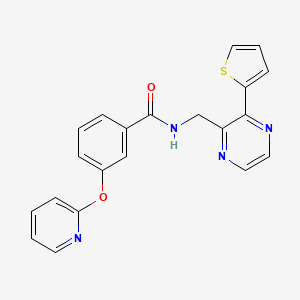
3-(pyridin-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(pyridin-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O2S and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(pyridin-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring connected to a thiophene moiety via a pyrazine structure, along with a benzamide functional group. This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have been reported to possess good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial mechanism often involves the inhibition of key enzymes like glucosamine-6-phosphate synthase, crucial for bacterial cell wall synthesis .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | S. aureus | 15 µg/mL |
| Pyridine Derivative B | E. coli | 10 µg/mL |
| 3-(Pyridin-2-yloxy)-Benzamide | C. albicans | 12 µg/mL |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit lipoxygenase enzymes, which are implicated in various cancers . Studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer) .
- Enzyme Inhibition : Compounds targeting lipoxygenase pathways can disrupt cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have shown the ability to trigger programmed cell death in malignant cells.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of pyridine-based compounds on various cancer cell lines using the MTT assay. Results indicated that certain modifications enhanced the cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates, highlighting their potential therapeutic applications in oncology.
Eigenschaften
IUPAC Name |
3-pyridin-2-yloxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-21(15-5-3-6-16(13-15)27-19-8-1-2-9-23-19)25-14-17-20(24-11-10-22-17)18-7-4-12-28-18/h1-13H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKVRKBMBIQJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














